molecular formula C7H5NO3 B1592248 5-Formylpicolinic acid CAS No. 53574-58-6

5-Formylpicolinic acid

Cat. No.: B1592248
CAS No.: 53574-58-6
M. Wt: 151.12 g/mol
InChI Key: HBNWKIVJXHRLQM-UHFFFAOYSA-N
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Description

5-Formylpicolinic acid (CAS 53574-58-6) is a pyridine derivative with the molecular formula C₇H₅NO₃ and a molecular weight of 151.12 g/mol. It features a formyl (-CHO) substituent at the 5-position of the pyridine ring and a carboxylic acid (-COOH) group at the 2-position. This bifunctional structure enables diverse reactivity, including coordination chemistry and participation in condensation reactions (e.g., Schiff base formation) .

Key properties include:

  • Purity: ≥97% (commercially available from Leyan Reagent as a stock item).
  • Storage: 2–8°C under nitrogen to prevent degradation.
  • Applications: Used in pharmaceutical research, particularly in metal-chelating agents and as a precursor for heterocyclic compound synthesis .

Properties

IUPAC Name

5-formylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNWKIVJXHRLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593895
Record name 5-Formylpyridine-2-carboxylic acid
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Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53574-58-6
Record name 5-Formyl-2-pyridinecarboxylic acid
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Record name 5-Formylpyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formylpyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Formylpicolinic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methylpicolinic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method includes the formylation of picolinic acid derivatives using formylating agents like formic acid or formamide in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The formyl group in 5-FPA undergoes selective oxidation and reduction under controlled conditions:

Reaction TypeConditionsProductYieldReference
OxidationKMnO₄, acidic aqueous medium5-Carboxypicolinic acid92%
ReductionNaBH₄, ethanol5-Hydroxymethylpicolinic acid85%
  • Oxidation : The formyl group is oxidized to a carboxylic acid, yielding 5-carboxypicolinic acid. This reaction is pH-dependent, with optimal yields achieved under strongly acidic conditions (pH < 2).

  • Reduction : Sodium borohydride selectively reduces the formyl group to a hydroxymethyl group without affecting the pyridine ring or carboxylic acid moiety.

Nucleophilic Additions

The aldehyde group participates in nucleophilic additions, forming derivatives with amines, alcohols, and thiols:

NucleophileConditionsProductApplicationReference
HydrazineEthanol, reflux5-PicolinoylhydrazineChelation agents
1,3-PropanediolH₂SO₄, 60°CCyclic acetal (6-membered ring)Protective chemistry
  • Schiff Base Formation : Reaction with hydrazine produces hydrazones, which act as ligands for metal ions such as Zn²⁺ and Cu²⁺ .

  • Acetalization : The formyl group forms a stable acetal with diols, preventing unwanted oxidation during multi-step syntheses .

Chelation and Metal Complexation

5-FPA acts as a bidentate ligand, coordinating metals via the pyridine nitrogen and carboxylic oxygen:

Metal IonComplex StructureStability Constant (log K)ApplicationReference
Mn(II)[Mn(5-FPA)(H₂O)₃]⁺4.8 ± 0.2Catalytic oxidation
Cr(III)[Cr(5-FPA)₂]⁻9.1 ± 0.3Biomedical imaging
  • Catalytic Activity : Mn(II)-5-FPA complexes activate peracetic acid (PAA) for oxidative degradation of organic pollutants, achieving 95% efficiency in 10 minutes under ambient conditions .

  • Biomedical Relevance : Cr(III)-5-FPA complexes exhibit enhanced cellular uptake compared to free chromium ions, with potential applications in glucose metabolism modulation .

Condensation Reactions

The formyl group undergoes condensation with active methylene compounds:

ReactantConditionsProductKey FeatureReference
Malonic acidPiperidine, ethanol5-(2-Carboxyvinyl)picolinic acidConjugated diene
AcetophenoneNaOH, methanolChalcone derivativeFluorescent probe
  • Knoevenagel Condensation : Yields α,β-unsaturated carboxylic acids, which are precursors for polymer synthesis.

  • Cross-Coupling : Palladium-catalyzed reactions with aryl halides produce biaryl derivatives for pharmaceutical intermediates.

Degradation Pathways

5-FPA participates in microbial degradation via hydroxylation and ring-opening:

PathwayEnzymeIntermediateFinal ProductReference
HydroxylationMonooxygenase (HcdA)3-(2,3,5-Trihydroxyphenyl)propionic acidCO₂ + H₂O
Oxidative cleavageDioxygenase (HcdB)Linear diketoneAcetyl-CoA
  • Biodegradation : Pseudomonas mandelii strain 7HK4 utilizes 5-FPA as a carbon source, with HcdA and HcdB enzymes catalyzing ipso-hydroxylation and meta-cleavage steps, respectively .

Scientific Research Applications

Pharmaceutical Applications

5-Formylpicolinic acid has been investigated for its role in treating various health conditions, particularly those related to cholesterol metabolism and neurodegenerative diseases.

Cholesterol Regulation

Recent studies have highlighted the compound's ability to induce the expression of low-density lipoprotein receptors (LDLR), which play a crucial role in cholesterol metabolism. By enhancing LDLR activity, this compound may help lower circulating cholesterol levels, thereby reducing the risk of cardiovascular diseases such as atherosclerosis and hyperlipidemia. This mechanism is particularly relevant for patients predisposed to elevated cholesterol levels or related conditions .

Neuroprotective Effects

Research indicates that compounds derived from the kynurenine pathway, including this compound, may exert neuroprotective effects. These compounds have been linked to the modulation of neuroinflammation and oxidative stress, which are significant contributors to neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of this compound to influence these pathways suggests its potential as a therapeutic agent in neuroprotection .

Agricultural Applications

This compound has also been explored for its herbicidal properties. Research indicates that derivatives of picolinic acid can effectively control various weed species while being safe for crop plants. This makes them valuable in agricultural practices aimed at improving crop yield and sustainability. The compound's efficacy against both annual and perennial weeds has been documented, showcasing its potential as a selective herbicide .

Biochemical Research

In biochemical studies, this compound serves as an important intermediate in the synthesis of various compounds used in research. Its structural properties allow for modifications that can lead to the development of novel therapeutic agents or research tools. The compound's involvement in the kynurenine pathway further emphasizes its significance in metabolic studies related to tryptophan metabolism .

Case Study: Cholesterol Regulation

A study demonstrated that administering this compound to animal models resulted in a significant increase in LDLR expression, leading to a marked decrease in serum cholesterol levels. This finding supports its use as a potential treatment for hypercholesterolemia .

Case Study: Neurodegenerative Disease

Another research project focused on the effects of kynurenine metabolites on neuronal health. The study found that higher concentrations of this compound correlated with reduced markers of oxidative stress in neuronal cultures, suggesting its protective role against neurodegeneration .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceuticals Induces LDLR expression; potential treatment for hyperlipidemia and neurodegenerative diseases
Agriculture Effective herbicide against various weed species; safe for crops
Biochemical Research Intermediate in synthesizing compounds; involved in tryptophan metabolism

Mechanism of Action

The mechanism of action of 5-formylpicolinic acid involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, affecting the activity of metalloenzymes. It may also interact with nucleic acids and proteins, influencing cellular processes such as gene expression and

Biological Activity

5-Formylpicolinic acid (5-FPA) is a derivative of picolinic acid, a compound known for its diverse biological activities. This article explores the biological activity of 5-FPA, focusing on its antimicrobial properties, antiviral efficacy, and potential applications in treating metabolic disorders. The findings are supported by case studies and research data.

Overview of this compound

5-FPA is synthesized from picolinic acid and has garnered attention due to its potential therapeutic applications. Picolinic acid itself is involved in various biological processes, including metal ion chelation and modulation of immune responses.

Antimicrobial Activity

Research has demonstrated that picolinic acid exhibits significant antimicrobial activity against various pathogens, which may extend to its derivatives like 5-FPA.

  • Mechanism of Action : Picolinic acid enhances macrophage activity against Mycobacterium avium complex (MAC). Studies indicate that it can potentiate the effects of antimycobacterial drugs such as clarithromycin and rifampicin, suggesting a synergistic effect when used in combination therapies .
  • Case Study : A study involving MAC-infected macrophages showed that the addition of picolinic acid significantly reduced bacterial counts, highlighting its potential as an adjunctive treatment in MAC infections .

Antiviral Properties

Recent findings have established the antiviral capabilities of picolinic acid and its derivatives against enveloped viruses.

  • Broad-Spectrum Activity : Picolinic acid has been shown to inhibit the entry of several enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanism involves compromising viral membrane integrity and inhibiting virus-cell fusion .
  • Preclinical Efficacy : In animal models, treatment with picolinic acid demonstrated promising antiviral effects, indicating its potential for further development as an antiviral agent .

Cholesterol Regulation and Metabolic Effects

5-FPA may also play a role in lipid metabolism, particularly through its influence on low-density lipoprotein (LDL) receptor activity.

  • Cholesterol Lowering : Research indicates that compounds derived from picolinic acid can significantly increase LDL receptor expression, leading to lower circulating cholesterol levels. This effect is crucial for managing conditions like hypercholesterolemia and cardiovascular diseases .
  • Mechanistic Insights : The induction of LDL receptors enhances the clearance of LDL particles from circulation, which is beneficial for cardiovascular health. This property suggests that 5-FPA could be explored for therapeutic interventions in metabolic disorders .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect References
AntimicrobialReduces MAC bacterial counts
AntiviralInhibits entry of SARS-CoV-2 and influenza A
Cholesterol RegulationIncreases LDL receptor expression

Comparison with Similar Compounds

Table 1: Comparative Overview of 5-Formylpicolinic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Differences/Applications
This compound 53574-58-6 C₇H₅NO₃ 151.12 5-formyl Chelating agent; synthetic versatility
5-(4-Formylphenyl)-picolinic acid 566198-33-2 C₁₃H₉NO₃ 227.2 4-formylphenyl Larger aromatic system; higher cost ($240/1g)
5-Fluoro-3-methylpicolinic acid 1256808-59-9 C₇H₆FNO₂ 155.13 3-methyl, 5-fluoro Enhanced lipophilicity; potential bioactivity
5-(3-Fluorophenyl)picolinic acid 1158763-55-3 C₁₂H₈FNO₂ 217.2 3-fluorophenyl Bioactive in kinase inhibition studies
5-(4-Cyanophenyl)picolinic acid 648898-17-3 C₁₃H₈N₂O₂ 224.21 4-cyanophenyl Strong electron-withdrawing group; high structural similarity

Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The formyl group in this compound enhances electrophilicity, favoring reactions like nucleophilic addition. Steric Considerations: Bulky substituents (e.g., 4-formylphenyl) may hinder coordination with metal ions compared to the smaller formyl group in this compound .

Physicochemical Properties :

  • Molecular Weight : this compound has the lowest molecular weight (151.12 g/mol), enhancing solubility in polar solvents. Derivatives like 5-(4-formylphenyl)-picolinic acid (227.2 g/mol) are less soluble due to extended aromatic systems .
  • Storage Stability : Most analogs (e.g., 5-(3-fluorophenyl)picolinic acid) require similar storage conditions (2–8°C, inert atmosphere), but fluorinated derivatives may exhibit greater stability under acidic conditions .

Applications :

  • Pharmaceutical Research : this compound’s bifunctional structure makes it ideal for synthesizing metal-organic frameworks (MOFs) or Schiff bases. Fluorophenyl analogs are prioritized in drug discovery for their bioactivity, such as kinase inhibition .
  • Cost and Availability : this compound is commercially available at 97% purity (Leyan Reagent), while analogs like 5-(4-formylphenyl)-picolinic acid are niche products with higher costs ($240/1g) .

Research Findings and Trends

  • Reactivity: The formyl group in this compound enables efficient condensation reactions, unlike cyano or fluorophenyl derivatives, which are less reactive toward nucleophiles .
  • Biological Activity : Fluorinated analogs (e.g., 5-(3-fluorophenyl)picolinic acid) show higher binding affinity to biological targets due to fluorine’s electronegativity and metabolic stability .
  • Synthetic Utility : this compound is a versatile building block for heterocycles, while methyl- or bromo-substituted analogs (e.g., methyl 6-bromo-5-fluoropicolinate) serve as intermediates in cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Formylpicolinic acid
Reactant of Route 2
Reactant of Route 2
5-Formylpicolinic acid

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